(3-Oxo-4-pyridin-3-YL-piperazin-1-YL)-acetic acid
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Overview
Description
(3-Oxo-4-pyridin-3-YL-piperazin-1-YL)-acetic acid is a complex organic compound that features a piperazine ring substituted with a pyridine moiety and an acetic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Oxo-4-pyridin-3-YL-piperazin-1-YL)-acetic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Pyridine Moiety: The pyridine ring can be introduced via a nucleophilic substitution reaction, where a halogenated pyridine reacts with the piperazine ring.
Attachment of the Acetic Acid Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
(3-Oxo-4-pyridin-3-YL-piperazin-1-YL)-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the piperazine ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Oxo-4-pyridin-3-YL-piperazin-1-YL)-acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Oxo-4-pyridin-3-YL-piperazin-1-YL)-acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(3-Oxo-4-pyridin-3-YL-piperazin-1-YL)-sulfonyl-benzonitrile: Similar structure but with a sulfonyl group instead of an acetic acid group.
(3-Oxo-4-pyridin-3-YL-piperazin-1-YL)-sulfonyl-benzoxazol: Contains a benzoxazol ring instead of an acetic acid group.
Uniqueness
(3-Oxo-4-pyridin-3-YL-piperazin-1-YL)-acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H13N3O3 |
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Molecular Weight |
235.24 g/mol |
IUPAC Name |
2-(3-oxo-4-pyridin-3-ylpiperazin-1-yl)acetic acid |
InChI |
InChI=1S/C11H13N3O3/c15-10-7-13(8-11(16)17)4-5-14(10)9-2-1-3-12-6-9/h1-3,6H,4-5,7-8H2,(H,16,17) |
InChI Key |
QRVPIOSOPQADFW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)CN1CC(=O)O)C2=CN=CC=C2 |
Origin of Product |
United States |
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